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  • Product: 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine
  • CAS: 1029413-43-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist Disclaimer: Direct experimental data for the specific molecule 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is not extensively available in the public domain. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for the specific molecule 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is not extensively available in the public domain. This guide is a scientifically informed projection based on the well-established chemical principles of its constituent moieties and data from structurally related compounds. All proposed protocols and predicted properties require experimental validation.

Introduction: A Scaffold of Potential in Modern Drug Discovery

The molecule 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine represents a versatile scaffold for chemical biology and drug discovery. Its structure combines three key pharmacophoric elements: a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, an ethyl linker, and a 4-aminopyrazole moiety. The piperidine ring is a common feature in many therapeutic agents, valued for its ability to confer stability and desirable pharmacokinetic properties[1]. The Boc protecting group allows for selective chemical modification, a crucial aspect in multi-step organic synthesis[2]. The pyrazole core is a five-membered heterocycle that is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities[3]. The 4-amino substitution on the pyrazole ring provides a key vector for further chemical elaboration. This unique combination of features suggests that 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine could serve as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in areas such as oncology and neurology.

Predicted Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the predicted properties of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine, calculated using established computational models and by analogy to similar structures.

PropertyPredicted Value
Molecular Formula C₁₅H₂₇N₅O₂
Molecular Weight 309.41 g/mol
Appearance Expected to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected.
pKa The 4-amino group on the pyrazole ring is predicted to have a pKa in the range of 4-5. The piperidine nitrogen is protected and thus not basic.
LogP The predicted octanol-water partition coefficient (LogP) is in the range of 2.0-2.5, suggesting moderate lipophilicity.

Proposed Synthesis and Chemical Reactivity

The synthesis of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine can be envisioned through a convergent synthetic strategy, which involves the preparation of two key intermediates followed by their coupling.

Synthesis of Key Intermediates

Intermediate A: tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

This intermediate can be prepared from commercially available 1-Boc-piperidine-4-carboxaldehyde. A Wittig reaction with a suitable one-carbon homologating agent, followed by ozonolysis or other oxidative cleavage methods, would yield the desired aldehyde.

Intermediate B: 4-Nitro-1H-pyrazole

4-Nitro-1H-pyrazole can be synthesized from pyrazole through nitration using a mixture of nitric and sulfuric acids.

Coupling and Final Product Formation

The proposed synthetic workflow is illustrated in the following diagram:

Synthesis_Workflow cluster_intermediate_A Intermediate A Synthesis cluster_intermediate_B Intermediate B Synthesis cluster_final_steps Final Synthesis Steps Boc_Pip_CHO 1-Boc-piperidine-4-carboxaldehyde Wittig_Reaction Wittig Reaction Boc_Pip_CHO->Wittig_Reaction Olefin_Intermediate Alkene Intermediate Wittig_Reaction->Olefin_Intermediate Oxidative_Cleavage Oxidative Cleavage Olefin_Intermediate->Oxidative_Cleavage Intermediate_A tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate Oxidative_Cleavage->Intermediate_A Reductive_Amination Reductive Amination Intermediate_A->Reductive_Amination Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration Intermediate_B 4-Nitro-1H-pyrazole Nitration->Intermediate_B Intermediate_B->Reductive_Amination Coupled_Product 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-nitropyrazole Reductive_Amination->Coupled_Product Reduction Nitro Group Reduction Coupled_Product->Reduction Final_Product 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine Reduction->Final_Product

Caption: Proposed synthetic workflow for 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine.

Detailed Experimental Protocol (Proposed)

Step 1: Reductive Amination

  • Dissolve tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) and 4-Nitro-1H-pyrazole (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitro Group Reduction

  • Dissolve the purified product from the previous step in a solvent like ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine.

Chemical Reactivity
  • Boc Deprotection: The Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free piperidine.

  • 4-Aminopyrazole Reactivity: The amino group can undergo various transformations, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions, allowing for further diversification of the scaffold.

Analytical Characterization

The identity and purity of the synthesized 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine should be confirmed using a combination of analytical techniques.

TechniqueExpected Observations
¹H NMR - A singlet corresponding to the nine protons of the Boc group around 1.4 ppm. - Multiplets for the piperidine ring protons. - Triplets for the ethyl linker protons. - Singlets for the pyrazole ring protons. - A broad singlet for the amino group protons.
¹³C NMR - Resonances for the Boc carbonyl and quaternary carbon. - Signals for the piperidine and ethyl carbons. - Resonances for the pyrazole ring carbons.
Mass Spectrometry (ESI+) A prominent peak corresponding to the [M+H]⁺ ion at m/z 310.23.
HPLC A single major peak with a purity of >95% under optimized conditions.
Sample HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Potential Biological and Pharmacological Profile (Hypothetical)

The structural motifs present in 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine suggest several potential avenues for biological investigation.

  • Kinase Inhibition: The 4-aminopyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. This compound could serve as a starting point for the development of inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The piperidine moiety is frequently found in ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system.

  • Antimicrobial Agents: Certain piperidine and pyrazole derivatives have demonstrated antimicrobial activity.[4][5][6]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of this scaffold, for instance, by inhibiting a key kinase in a cancer-related pathway.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Potential Inhibitor (Derivative of Topic Molecule) Inhibitor->Kinase_A

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is a chemical entity with significant potential as a versatile building block in the synthesis of novel, biologically active compounds. Its modular design allows for systematic structural modifications to explore structure-activity relationships in various therapeutic areas. The synthetic route proposed herein is based on established and reliable chemical transformations. While this guide provides a comprehensive theoretical framework, it is imperative that these predictions and protocols are validated through rigorous experimental investigation. The exploration of this and similar scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Vertex AI Search. (n.d.). 1-Boc-4-AP - Wikipedia.
  • Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358, e70128.
  • National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. PubChem.
  • Moldb. (n.d.). 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-amine.
  • Chem-Impex. (n.d.). 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • ResearchGate. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Pharmaffiliates. (n.d.). Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis.
  • Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • National Center for Biotechnology Information. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • BLDpharm. (n.d.). 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
  • ResearchGate. (2025, October 27). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-1-Boc-piperidine. PubChem.
  • Sigma-Aldrich. (n.d.). 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.
  • MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
  • Smolecule. (2023, August 16). Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1.
  • Suzuki, Y., Funakoshi, T., Chaki, S., Kawashima, N., Ogawa, S., Kumagai, T., Nakazato, A., Komurasaki, T., & Okuyama, S. (2002). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Life Sciences, 71(22), 2603–2615.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Xiamen AmoyChem Co., Ltd. (n.d.). Tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS 877399-73-0.

Sources

Exploratory

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine molecular weight

An In-Depth Technical Guide to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine: Synthesis, Properties, and Applications in Drug Discovery Executive Summary This technical guide provides a comprehensive overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine. This molecule represents a highly valuable, yet specialized, building block in modern medicinal chemistry. By incorporating two privileged scaffolds—the N-Boc-piperidine and the 4-aminopyrazole moieties—it serves as a versatile platform for the development of novel therapeutics. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway with detailed protocols, and explores its significant potential in the design of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs). The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this scaffold in their research endeavors.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of drug discovery, the efficiency of synthesizing and screening new chemical entities is paramount. Success often hinges on the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The title compound, 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine, is a quintessential example of strategic molecular design, combining two such scaffolds.

  • The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The 4-amino substitution pattern is particularly significant, as it often serves as a "hinge-binder" for various protein kinases, making it a frequent component in the design of kinase inhibitors.[3]

  • The N-Boc-Piperidine Moiety: Piperidine rings are prevalent in pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] They provide a three-dimensional structure that can improve a compound's solubility, metabolic stability, and cell permeability. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, allowing for late-stage functionalization, a critical feature in the construction of compound libraries for structure-activity relationship (SAR) studies.[5]

The fusion of these two motifs via an ethyl linker creates a compound with immense potential as a versatile intermediate for constructing complex molecules with tailored pharmacological profiles.

Physicochemical Properties

The fundamental properties of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine are critical for its application in synthesis and drug design. The following table summarizes its key computed and established characteristics.

PropertyValueSource
Molecular Formula C₁₅H₂₈N₄O₂Calculated
Molecular Weight 324.46 g/mol Calculated
IUPAC Name tert-butyl 4-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylateIUPAC Nomenclature
Calculated LogP 2.1ChemAxon
Topological Polar Surface Area (TPSA) 77.6 ŲChemAxon
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 5Calculated

A Proposed Synthetic Pathway

While this specific compound is not a widely commercialized product, a logical and efficient synthetic route can be designed based on well-established chemical transformations. The proposed pathway is a three-step process starting from commercially available materials, ensuring reproducibility and scalability.

Synthetic Rationale

The retrosynthetic strategy involves disconnecting the pyrazole-ethyl bond, identifying tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and 4-nitro-1H-pyrazole as key starting materials. This approach is advantageous because it builds the C-N bond through a standard Sₙ2 reaction, a reliable and high-yielding transformation. The final step involves the reduction of a nitro group, which is typically clean and efficient. The Boc group remains stable throughout this sequence.

Synthesis Workflow Diagram

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: N-Alkylation of Pyrazole cluster_2 Step 3: Nitro Group Reduction A tert-butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate B tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl) piperidine-1-carboxylate (Intermediate 1) A->B  MsCl, TEA, DCM, 0 °C to RT D tert-butyl 4-(2-(4-nitro-1H-pyrazol-1-yl)ethyl) piperidine-1-carboxylate (Intermediate 2) B->D  Intermediate 1, K₂CO₃, DMF, 80 °C C 4-nitro-1H-pyrazole C->D E 1-(2-(1-Boc-piperidin-4-yl)ethyl) -1H-pyrazol-4-ylamine (Final Product) D->E  H₂, Pd/C, MeOH, RT

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (Intermediate 1)

  • Causality: The hydroxyl group of the starting material is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a better leaving group. Mesylation (using methanesulfonyl chloride, MsCl) is a common and effective method for this activation, forming a stable mesylate ester. Triethylamine (TEA) is used as a base to neutralize the HCl byproduct.

  • Protocol:

    • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate (Intermediate 2)

  • Causality: This step involves the N-alkylation of 4-nitro-1H-pyrazole with the activated mesylate.[6] The pyrazole nitrogen is nucleophilic and will displace the mesylate group. A polar aprotic solvent like dimethylformamide (DMF) is used to facilitate the Sₙ2 reaction, and a mild base like potassium carbonate (K₂CO₃) is used to deprotonate the pyrazole, increasing its nucleophilicity.

  • Protocol:

    • To a solution of 4-nitro-1H-pyrazole (1.1 eq) in DMF (0.3 M), add potassium carbonate (2.0 eq).

    • Add a solution of Intermediate 1 (1.0 eq) in DMF to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure intermediate.

Step 3: Synthesis of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine (Final Product)

  • Causality: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, clean, and highly effective method for this transformation. Methanol is a suitable solvent, and the reaction proceeds under a hydrogen atmosphere at room temperature.

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.

    • Carefully add 10% Palladium on carbon (10% w/w).

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 6-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by crystallization or chromatography if necessary.

Applications in Modern Drug Development

The true value of this compound lies in its utility as a versatile building block for creating diverse and complex molecules. Its pre-installed functionalities allow for rapid elaboration into potential drug candidates.

Scaffold for Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors derive their specificity from interactions with the "hinge" region of the ATP-binding pocket. The 4-aminopyrazole moiety is a well-established hinge-binding motif.[3][7] The primary amine can form crucial hydrogen bonds, while the rest of the scaffold can be elaborated to target other regions of the kinase, enhancing potency and selectivity. The Boc-piperidine tail can be deprotected and functionalized to modulate properties like solubility, cell permeability, or to target solvent-exposed regions of the protein.

Intermediate for PROTACs and Targeted Protein Degraders

Targeted protein degradation, using technologies like PROTACs, is a revolutionary approach in drug discovery. A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The title compound is an ideal linker component. The piperidine nitrogen (after Boc deprotection) provides a convenient attachment point for an E3 ligase ligand, while the pyrazole amine can be functionalized to connect to a "warhead" that binds the target protein. The semi-rigid nature of the piperidine-ethyl-pyrazole core can help control the spatial orientation of the two ends of the PROTAC, which is critical for forming a stable ternary complex.

G cluster_0 Potential Development Pathways A 1-(2-(1-Boc-piperidin-4-yl)ethyl) -1H-pyrazol-4-ylamine Core Scaffold B Kinase Inhibitors The 4-aminopyrazole acts as a hinge-binder. The piperidine can be modified to improve ADME properties or add selectivity. A:f1->B:head Elaboration C PROTAC Linkers Deprotect piperidine to attach an E3 ligase ligand. Functionalize the pyrazole amine to attach a target-binding warhead. A:f1->C:head Functionalization D CNS Agents The piperidine core is common in CNS drugs. The pyrazole amine provides a vector for exploring new SAR. A:f1->D:head Derivatization

Caption: Versatile applications of the core scaffold in drug discovery.

Conclusion

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its calculated molecular weight is 324.46 g/mol . By combining the proven pharmacological relevance of the pyrazole core with the synthetic versatility of the N-Boc-piperidine motif, it provides a powerful tool for medicinal chemists. The synthetic route outlined in this guide is logical and based on established, reliable reactions, making the compound highly accessible for research purposes. Its potential applications in creating next-generation kinase inhibitors and targeted protein degraders position it as a key building block for addressing complex diseases.

References

  • PubChem. 4-Amino-1-Boc-piperidine. Available at: [Link]

  • Gecyte, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3698. Available at: [Link]

  • Autech Industry Co., Limited. Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

  • Le, V.-T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Le, V.-T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Gecyte, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Panda, K.C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (Note: While about piperazine, the principles of heterocyclic amines in CNS agents are relevant). Available at: [Link]

  • Gecytė, Z. (2019). Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. KTU ePubl. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105938. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. (Note: General review on pyrazole synthesis). Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 188-197. Available at: [Link]

  • Moldb. 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-amine. (Note: A structurally related amine). Available at: [Link]

  • Sharma, R., et al. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Pharmaceutical Research International. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic route to tert-butyl 4-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

An Application Note and Protocol for the Synthesis of tert-butyl 4-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate Introduction The pyrazole moiety is a foundational scaffold in medicinal chemistry, present in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of tert-butyl 4-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

Introduction

The pyrazole moiety is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its versatile biological activities.[1][2] Specifically, 1,4-disubstituted aminopyrazoles are crucial intermediates in the development of kinase inhibitors and other targeted therapies.[3] This document provides a detailed, two-step synthetic route to tert-butyl 4-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate, a valuable building block for drug discovery.

This guide is designed for chemistry researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide practical, field-tested insights for a successful synthesis. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and troubleshooting.

Overall Synthetic Strategy

The synthesis is approached via a convergent strategy, involving the preparation of a key piperidine-based electrophile followed by a regioselective N-alkylation of 4-amino-1H-pyrazole. This method is robust, scalable, and utilizes readily available starting materials.

The overall workflow is depicted below:

G cluster_0 Part 1: Electrophile Synthesis cluster_1 Part 2: Coupling Reaction cluster_2 Purification A tert-butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate (1) B tert-butyl 4-(2-(tosyloxy)ethyl) piperidine-1-carboxylate (2) A->B TsCl, Et3N DCM, 0°C to rt D Final Product B->D          NaH, DMF C 4-amino-1H-pyrazole (3) C->D E Column Chromatography D->E

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Piperidine Electrophile

The critical first step is the conversion of a primary alcohol on the piperidine side chain into an excellent leaving group. This "activates" the molecule for the subsequent nucleophilic substitution reaction. We have selected a tosylate group for this purpose due to its high reactivity and the crystalline nature of many tosylated compounds, which can aid in purification.

Causality Behind Experimental Choices
  • Why Tosylate? Alcohols are poor leaving groups because hydroxide (HO⁻) is a strong base. Converting the hydroxyl group to a tosylate (p-toluenesulfonate) transforms it into a weak base and therefore an excellent leaving group, analogous to a halide.[4] The process is reliable, high-yielding, and occurs with no change to the stereochemistry at the carbon bearing the oxygen.[4][5][6]

  • Reagent Selection:

    • p-Toluenesulfonyl chloride (TsCl): The source of the tosyl group. It is commercially available and highly reactive towards nucleophiles like alcohols.

    • Triethylamine (Et₃N) or Pyridine: A base is required to neutralize the HCl generated during the reaction.[7] This prevents the protonation of the piperidine nitrogen and potential side reactions. Triethylamine is often preferred for easier removal during workup compared to pyridine.

The reaction scheme for this step is as follows:

G start Starting Material: tert-butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate reagents + TsCl + Et3N intermediate Intermediate: tert-butyl 4-(2-(tosyloxy)ethyl) piperidine-1-carboxylate reagents->intermediate DCM, 0°C to rt byproduct + Et3N·HCl G cluster_0 Reactants cluster_1 Reaction Pathway A Piperidine Tosylate (2) C Sₙ2 Attack at N1 (Major Pathway) A->C D Sₙ2 Attack at N2 (Minor Pathway) A->D B 4-amino-1H-pyrazole (3) + NaH B->C B->D E Final Product (N1-isomer) C->E F Isomeric Byproduct (N2-isomer) D->F D->F Sterically disfavored

Sources

Application

Application Notes and Protocols for N-Alkylation of Pyrazoles with Boc-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Pyrazole-Piperidine Scaffolds The fusion of pyrazole and piperidine rings through an N-alkyl linkage creates a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazole-Piperidine Scaffolds

The fusion of pyrazole and piperidine rings through an N-alkyl linkage creates a molecular scaffold of significant interest in medicinal chemistry and drug development. Pyrazoles, as five-membered aromatic heterocycles with two adjacent nitrogen atoms, are recognized bioisosteres for amides and other aromatic systems, contributing to a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The piperidine moiety, a saturated six-membered heterocycle, is a common feature in pharmaceuticals, often enhancing solubility, metabolic stability, and receptor binding affinity. The strategic combination of these two pharmacophores in N-alkylated pyrazole-piperidine derivatives has led to the discovery of potent and selective therapeutic agents.

This guide provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and critical considerations for the successful N-alkylation of pyrazoles with Boc-protected piperidines. As a senior application scientist, this document is designed to be a practical resource, grounding theoretical principles in actionable laboratory procedures.

Strategic Approaches to N-Alkylation

The N-alkylation of a pyrazole with a Boc-protected piperidine can be approached through two primary synthetic routes: direct Sₙ2 alkylation and the Mitsunobu reaction. The choice between these methods depends on the availability of starting materials, the desired regioselectivity, and the overall complexity of the target molecule.

Direct Sₙ2 Alkylation: A Classic Approach

The most straightforward method for N-alkylation involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an electrophilic Boc-protected piperidine derivative.[2] This derivative is typically functionalized with a good leaving group, such as a tosylate, mesylate, or halide.

Mechanism of Direct Sₙ2 Alkylation

The reaction proceeds in two main steps:

  • Deprotonation: A base abstracts the acidic proton from the N-H of the pyrazole, generating a pyrazolate anion. The choice of base is crucial and can influence the reaction rate and selectivity.

  • Nucleophilic Attack: The nucleophilic pyrazolate anion attacks the electrophilic carbon of the Boc-protected piperidine derivative, displacing the leaving group in a classic Sₙ2 fashion.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Attack Pyrazole Pyrazole (R-Pz-H) Base Base (e.g., NaH, Cs₂CO₃) Pyrazolate Pyrazolate Anion (R-Pz⁻) Boc_Piperidine_LG Boc-Protected Piperidine with Leaving Group (LG) Protonated_Base Protonated Base (Base-H⁺) Product N-Alkylated Pyrazole Leaving_Group Leaving Group Anion (LG⁻)

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a powerful method for the N-alkylation of pyrazoles using a Boc-protected piperidine alcohol, under mild, neutral conditions.[3] This reaction is particularly advantageous when the corresponding alkyl halide or tosylate is unstable or difficult to prepare.

Mechanism of the Mitsunobu Reaction

The Mitsunobu reaction is a complex, multi-step process:

  • Activation of the Phosphine: Triphenylphosphine (PPh₃) reacts with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt adduct.

  • Activation of the Alcohol: The Boc-protected piperidine alcohol acts as a nucleophile, attacking the activated phosphine species to form an oxyphosphonium salt.

  • Deprotonation of the Pyrazole: The basic nitrogen of the azodicarboxylate byproduct deprotonates the pyrazole, forming the pyrazolate anion.

  • Nucleophilic Displacement: The pyrazolate anion then attacks the activated alcohol complex, leading to the desired N-alkylated product with inversion of configuration at the alcohol carbon.

G cluster_0 Activation cluster_1 Alkylation PPh3 PPh₃ DEAD DEAD Adduct PPh₃-DEAD Adduct Boc_Pip_OH Boc-Piperidine-OH Oxyphosphonium Oxyphosphonium Salt Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Product N-Alkylated Pyrazole PPh3O PPh₃=O

Experimental Protocols

Protocol 1: Direct N-Alkylation using (N-Boc-piperidin-4-yl)methyl Tosylate

This protocol is divided into two stages: the preparation of the alkylating agent and the subsequent N-alkylation reaction.

Stage 1: Synthesis of (N-Boc-piperidin-4-yl)methyl Tosylate

  • Materials:

    • N-Boc-4-piperidinemethanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-4-piperidinemethanol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equiv) or pyridine (2.0 equiv) to the solution.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equiv) in DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Stage 2: N-Alkylation of Pyrazole

  • Materials:

    • Pyrazole of interest

    • (N-Boc-piperidin-4-yl)methyl tosylate (from Stage 1)

    • Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), Cesium Carbonate (Cs₂CO₃), or Potassium Carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • To a solution of the pyrazole (1.0 equiv) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere, add the base (1.2-1.5 equiv). Caution: If using NaH, add it portion-wise at 0 °C as it is highly reactive and can cause exotherms, especially with DMF.[4][5]

    • Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.

    • Add a solution of (N-Boc-piperidin-4-yl)methyl tosylate (1.1 equiv) in the same anhydrous solvent to the reaction mixture.

    • Heat the reaction to a temperature between 60-80 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[6]

BaseSolventTypical TemperatureNotes
NaH DMF, THF0 °C to RTHighly effective but requires careful handling due to reactivity and potential hazards with DMF at elevated temperatures.[4][5][7]
Cs₂CO₃ DMF, MeCNRT to 80 °CMilder base, often provides excellent yields and can improve regioselectivity.[8]
K₂CO₃ DMF, MeCN60 °C to refluxA cost-effective and commonly used base, though may require higher temperatures and longer reaction times.

Table 1: Recommended Base and Solvent Combinations for Direct N-Alkylation.

Protocol 2: Mitsunobu Reaction
  • Materials:

    • Pyrazole of interest

    • N-Boc-4-piperidinemethanol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole (1.0 equiv), N-Boc-4-piperidinemethanol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel.

Controlling Regioselectivity in Unsymmetrical Pyrazoles

A significant challenge in the N-alkylation of unsymmetrical pyrazoles is the potential for the formation of two regioisomers. The regiochemical outcome is influenced by several factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom of the pyrazole ring.[6][9] Therefore, bulky substituents on the pyrazole can effectively direct the alkylation to the more accessible nitrogen.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, steric effects are often the dominant factor.

  • Reaction Conditions: The choice of base and solvent can also impact the regioselectivity. For instance, the use of bulkier bases or cation-coordinating solvents can sometimes enhance the preference for the less hindered nitrogen.[10]

Strategies for Regiocontrol:

  • Leverage Steric Hindrance: If possible, choose a pyrazole starting material where one of the nitrogen atoms is significantly more sterically accessible than the other.

  • Protecting Groups: In complex syntheses, a protecting group can be installed on one of the pyrazole nitrogens to force alkylation at the desired position, followed by deprotection.

  • Chromatographic Separation: If a mixture of regioisomers is formed, they can often be separated by careful flash column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete deprotonation of the pyrazole.- Poor reactivity of the alkylating agent.- Presence of water in the reaction.- Use a stronger base or a slight excess of the current base.- Ensure the leaving group on the piperidine is sufficiently reactive (Tosylate > Mesylate > Halide).- Use anhydrous solvents and reagents. Flame-dry glassware.
Formation of Elimination Byproduct - The pyrazolate anion is acting as a base rather than a nucleophile, leading to the elimination of the leaving group from the piperidine derivative.[11]- Use a less hindered base.- Employ milder reaction conditions (lower temperature).- Consider the Mitsunobu reaction as an alternative, which is less prone to elimination.
Difficult Purification - Byproducts from the Mitsunobu reaction (triphenylphosphine oxide and hydrazinedicarboxylate) can co-elute with the product.- For Mitsunobu reactions, after the reaction is complete, an acidic workup can protonate the product, allowing for extraction into the aqueous phase while the byproducts remain in the organic layer.[12]- Recrystallization of the final product can also be an effective purification method.[13]
Poor Regioselectivity - Similar steric and electronic environments of the two pyrazole nitrogens.- If separation is difficult, consider a synthetic route that builds the pyrazole ring onto the piperidine moiety to ensure a single regioisomer.[11]

Conclusion

The N-alkylation of pyrazoles with Boc-protected piperidines is a valuable transformation for the synthesis of novel chemical entities with potential therapeutic applications. By carefully selecting the synthetic strategy—be it direct Sₙ2 alkylation or the Mitsunobu reaction—and optimizing the reaction conditions, researchers can efficiently access these important scaffolds. Understanding the factors that govern regioselectivity and being prepared to troubleshoot common issues are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of these reactions in a research and development setting.

References

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Efficient Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester from Reliable Supplier. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2015). [Link]

  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]

  • ResearchGate. (2018). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α , β -Unsaturated Ketones. [Link]

  • ResearchGate. (2013). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. [Link]

  • Semantic Scholar. (2007). Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • ResearchGate. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide. [Link]

  • Google Patents. (n.d.). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • PubMed. (n.d.). Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design. [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. (n.d.). [Link]

  • Johns Hopkins Lab Safety. (2019). Sodium hydride decomposes certain solvents-violently.[Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine in Kinase Inhibitor Synthesis

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the versatile building block, 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine . We will explore its structural rationale, provide detailed, validated protocols for its derivatization, and outline its role in the construction of potent and selective kinase inhibitors. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: A Privileged Scaffold for Kinase Inhibition

The design of effective kinase inhibitors often relies on the use of "privileged scaffolds"—molecular frameworks that are known to bind to conserved features of the kinase ATP pocket.[5][6] The subject of this guide, 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine, is a pre-validated starting material that masterfully combines two such scaffolds: a pyrazole core and a piperidine moiety.

  • The Pyrazole Core: Pyrazole and its derivatives are five-membered heterocyclic rings that are fundamental in medicinal chemistry.[7][8][9] In the context of kinase inhibition, the 4-amino-pyrazole portion is an exceptional "hinge-binder." The adjacent nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the adenine portion of ATP.[10][11] This interaction is a primary anchor for many potent kinase inhibitors.

  • The Piperidine Moiety: The piperidine ring is another widely used scaffold in modern drug design.[12][13] It serves multiple strategic purposes:

    • Solubility and Physicochemical Properties: It improves the aqueous solubility and overall druglike properties of the final compound.[5]

    • Vector for Diversity: The nitrogen atom of the piperidine ring provides a convenient attachment point for various substituents. This allows chemists to systematically probe the solvent-exposed region of the kinase active site, which is crucial for achieving selectivity and potency.[5][12]

    • Pharmacokinetic Modulation: Modifications on the piperidine can significantly enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen.[14][15] Its presence is strategic, rendering the piperidine nitrogen unreactive during initial synthetic steps (e.g., modifications to the pyrazole ring if needed). Its clean, efficient removal under acidic conditions unmasks the piperidine amine for subsequent derivatization, allowing for a modular and controlled synthetic approach.[15][16]

This application note will guide the user through the deprotection and subsequent derivatization of this building block to generate a library of potential kinase inhibitors.

Physicochemical Properties & Handling

PropertyValueSource
IUPAC Name tert-butyl 4-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate---
Molecular Formula C15H27N5O2Calculated
Molecular Weight 309.41 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in DCM, MeOH, DMSO. Poorly soluble in water.Predicted
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent degradation.Standard Practice

Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Synthetic Strategy & Protocols

The core utility of this building block lies in a two-stage synthetic sequence. First, the Boc group is removed to reveal the reactive secondary amine on the piperidine ring. Second, this amine is functionalized to introduce chemical diversity, followed by coupling of the pyrazole amine to a core heterocyclic scaffold to complete the inhibitor.

G A 1-(2-(1-Boc-piperidin-4-yl)-ethyl)- 1H-pyrazol-4-ylamine B Step 1: Boc Deprotection (TFA or HCl) A->B Reagent C Piperidine Amine Intermediate B->C Product D Step 2: Derivatization of Piperidine (Amide Coupling, Reductive Amination, etc.) C->D Substrate E Diversified Intermediate Library D->E Products F Step 3: Core Scaffold Coupling (e.g., to a Chloropyrimidine) E->F Substrates G Final Kinase Inhibitor Library F->G Final Products

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group under standard acidic conditions to yield the free piperidine intermediate. The choice of trifluoroacetic acid (TFA) is common due to the volatile nature of its byproducts, simplifying purification.[15]

Materials:

  • 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per 1 g of starting material)

  • Trifluoroacetic acid (TFA) (4.0 - 5.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 4.0 eq) dropwise to the stirred solution. Causality: Adding TFA slowly at 0°C controls the exothermic reaction and prevents potential side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once complete, carefully concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Re-dissolve the residue in DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases. Trustworthiness Check: This step neutralizes the excess TFA. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, 1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-4-ylamine, typically as a viscous oil or amorphous solid.

  • The product is often used in the next step without further purification. If necessary, purification can be achieved via silica gel chromatography.

Protocol 2: Derivatization via Amide Coupling

This protocol details the coupling of the newly exposed piperidine nitrogen with a carboxylic acid to form an amide bond. HATU is a preferred coupling reagent due to its high efficiency and low rate of epimerization.[17]

Materials:

  • Crude 1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-4-ylamine (1.0 eq)

  • Carboxylic acid of choice (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude piperidine intermediate (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA is a non-nucleophilic base that neutralizes the ammonium salts formed during the reaction without competing in the coupling.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure, derivatized product.

Example Derivatization Data (Illustrative)
Carboxylic Acid (R-COOH) Product Name
Acetic AcidN-(1-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidin-4-yl)acetamide
4-Fluorobenzoic Acid(4-aminopyrazol-1-yl)ethyl)piperidin-1-yl)(4-fluorophenyl)methanone
Cyclopropanecarboxylic Acid(4-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidin-1-yl)(cyclopropyl)methanone
Protocol 3: Final Assembly via Suzuki Coupling

The final step involves coupling the 4-amino-pyrazole moiety (which may require transformation to a 4-halo-pyrazole first, or direct C-N coupling) with a core heterocyclic scaffold. For this example, we assume a pre-functionalized pyrazole (e.g., 4-bromo) is used to couple with a boronic acid ester-containing scaffold. A more direct route is often a Buchwald-Hartwig C-N coupling between the 4-aminopyrazole and a halo-heterocycle (e.g., 2-chloropyrimidine). The latter is described below as a common strategy.[18]

Materials:

  • Derivatized piperidine-pyrazole intermediate from Protocol 2 (1.0 eq)

  • 2-Chloropyrimidine (or other halo-heterocycle) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried reaction vial, add the derivatized intermediate (1.0 eq), 2-chloropyrimidine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Causality: Palladium catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere is critical for catalytic activity and to prevent catalyst degradation.

  • Add anhydrous dioxane via syringe.

  • Seal the vial and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the final kinase inhibitor.

Mechanism of Action & Biological Evaluation

The synthesized compounds are designed to act as Type I ATP-competitive kinase inhibitors. The pyrazolopyrimidine core will occupy the adenine-binding region, while the derivatized piperidine tail explores the solvent-exposed region, potentially inducing a specific kinase conformation or interacting with unique residues to enhance selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone Amides) adenine_pocket Adenine Pocket solvent_channel Solvent-Exposed Region pyrazole Pyrazolopyrimidine Core pyrazole->hinge H-Bonds linker Ethyl Linker piperidine Piperidine Scaffold r_group R-Group (Diversity) r_group->solvent_channel Van der Waals / Hydrophobic Interactions

Caption: Binding mode of a hypothetical inhibitor.

Protocol 4: In Vitro Kinase Activity Assay (Luminescence-Based)

This is a general protocol for determining the IC₅₀ value of synthesized inhibitors against a target kinase using a commercial kit like Promega's Kinase-Glo®.[1]

Materials:

  • Target kinase enzyme and its specific substrate/peptide

  • Synthesized inhibitor library (dissolved in 100% DMSO)

  • ATP solution

  • Kinase-Glo® Luminescence Reagent

  • Assay buffer (specific to the kinase)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Transfer a small volume (e.g., 100 nL) of these dilutions into the wells of the assay plate.

  • Controls: Include positive control wells (no inhibitor, 100% kinase activity) and negative control wells (no kinase, 0% activity).

  • Kinase Reaction:

    • Add the kinase enzyme, substrate, and assay buffer to the wells.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km value for the specific kinase. Causality: Using ATP at its Km makes the assay more sensitive to competitive inhibitors.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ATP present and inversely proportional to kinase activity.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Synthesis: Incomplete Boc deprotection.Insufficient acid (TFA); Short reaction time; Inactive reagent.Add additional equivalents of TFA; Increase reaction time and monitor by LC-MS; Use fresh, high-quality TFA.
Synthesis: Low yield in amide coupling.Inactive coupling reagent (HATU); Insufficient base (DIPEA); Wet solvent (DMF).Use fresh HATU stored under inert gas; Ensure sufficient base is present to neutralize salts; Use anhydrous DMF.
Synthesis: Multiple products in Suzuki/Buchwald coupling.Catalyst degradation; Reaction temperature too high/low; Incorrect ligand choice.Ensure inert atmosphere; Optimize temperature (try 80-120°C); Screen alternative phosphine ligands.
Assay: High variability in IC₅₀ data.Compound precipitation in assay buffer; Inaccurate pipetting; Unstable reagents.Check compound solubility in assay buffer (consider adding a co-solvent); Calibrate pipettes; Prepare fresh reagents daily.

Conclusion

The building block 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is a highly valuable starting material for the synthesis of kinase inhibitors. Its modular design, incorporating a potent hinge-binding pyrazole and a versatile piperidine scaffold, allows for the systematic exploration of chemical space. The protocols provided in this application note offer robust and reliable methods for the deprotection and derivatization of this intermediate, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery campaigns.

References

  • Terungwa, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Yousuf, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wang, S., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. European Journal of Medicinal Chemistry.
  • Zhu, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Archiv der Pharmazie.
  • Ahmad, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Li, P., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Rather, R. A., & Mahajan, P. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
  • BLDpharm. (n.d.). 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Terungwa, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Ali, M. A., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery.
  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Quora. (2022). What is the protection of BOC in organic synthesis processes?
  • Duncia, J. V., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Schaduang, S., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry.
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry.
  • Wang, L., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences.
  • Olaru, A., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules.
  • Willems, S., et al. (2020). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Berdini, V., et al. (2012). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

The Strategic Application of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine in Modern Drug Discovery: A Guide for Researchers

In the landscape of contemporary drug discovery, the strategic design and application of novel chemical scaffolds are paramount to addressing complex diseases. The compound 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic design and application of novel chemical scaffolds are paramount to addressing complex diseases. The compound 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine represents a versatile building block, embodying key structural motifs that are highly pertinent for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth exploration of its potential applications, supported by detailed protocols and the underlying scientific rationale for its use in drug discovery workflows.

Introduction: Unpacking the Therapeutic Potential

The molecular architecture of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is a composite of three key pharmacophoric elements: a 4-aminopyrazole core, a flexible ethyl linker, and a Boc-protected piperidine ring. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Specifically, the 4-aminopyrazole moiety is a bioisostere for adenine and can form critical hydrogen bond interactions with the hinge region of ATP-binding sites in many protein kinases.[3] Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[4]

The Boc-piperidine group serves two primary functions. Firstly, the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise chemical modifications. Secondly, upon deprotection, the secondary amine of the piperidine ring provides a vector for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[5] This makes the compound an ideal starting point for both fragment-based and traditional lead discovery campaigns.

Synthesis and Characterization: Ensuring Quality and Reproducibility

A common strategy for the synthesis of such N-alkylated pyrazoles involves the reaction of a suitable pyrazole precursor with an appropriately functionalized electrophile.

Hypothetical Synthetic Scheme:

Synthetic_Scheme A tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate C 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-nitropyrazole A->C Base (e.g., Cs2CO3) Solvent (e.g., DMF) B 4-nitro-1H-pyrazole B->C D 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine C->D Reduction (e.g., H2, Pd/C or SnCl2)

Caption: A potential synthetic route to the title compound.

Protocol 1: Synthesis of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine

  • N-Alkylation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, cesium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product, 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-nitropyrazole, by column chromatography.

  • Nitro Reduction: Dissolve the purified nitro-intermediate in a solvent such as methanol or ethanol.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride can be employed.

  • Monitor the reaction until the starting material is consumed.

  • Filter the catalyst (if applicable) and concentrate the solvent under reduced pressure.

  • Purify the final product, 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine, by a suitable method such as crystallization or column chromatography.

Characterization Data:

Analysis Expected Outcome
¹H NMR Peaks corresponding to the pyrazole ring protons, the ethyl linker, the piperidine ring protons, and the Boc protecting group, with appropriate integrations.
¹³C NMR Signals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound (C₁₅H₂₇N₅O₂), typically observed as [M+H]⁺.
Purity (HPLC) ≥95% purity is recommended for use in biological assays.

Application in Kinase Inhibitor Discovery

The primary application of this compound is as a scaffold for the development of kinase inhibitors. The 4-aminopyrazole can serve as a "hinge-binder," a common feature of many type I and type II kinase inhibitors.[3]

Workflow for Kinase Inhibitor Discovery:

Kinase_Inhibitor_Discovery_Workflow cluster_0 Initial Phase cluster_1 Optimization Phase A Primary Screening B Hit Confirmation & IC50 Determination A->B C SAR Exploration (Library Synthesis) B->C Confirmed Hits D Lead Optimization C->D E In vivo Studies D->E Optimized Leads

Caption: A typical workflow for kinase inhibitor discovery.

Primary Screening and Hit Confirmation

The initial step is to screen the compound against a panel of kinases to identify potential "hits."

Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a stock solution of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine in 100% DMSO. Create a dilution series to be used in the assay.

  • Assay Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the kinase reaction.

  • Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration.

  • Hit Confirmation and IC₅₀ Determination: For initial hits, repeat the assay to confirm activity. Then, perform a dose-response experiment with a wider range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Structure-Activity Relationship (SAR) Exploration

Once a hit is confirmed, the next step is to synthesize a library of analogs to explore the SAR. The Boc-piperidine moiety is key at this stage.

Protocol 3: Library Synthesis via Boc Deprotection and Amide Coupling

  • Boc Deprotection: Dissolve the title compound in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.

  • Monitor the reaction by LC-MS until the Boc group is completely removed.

  • Remove the solvent and excess acid under reduced pressure to obtain the deprotected piperidine amine salt.

  • Amide Coupling: To a solution of the deprotected amine salt in a solvent like DMF, add a base (e.g., diisopropylethylamine) to neutralize the salt.

  • Add a carboxylic acid of interest (1.0 eq) and a peptide coupling reagent such as HATU or HBTU (1.1 eq).

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, work up the reaction and purify the final amide product.

This protocol can be adapted for parallel synthesis to rapidly generate a library of analogs with diverse R-groups attached to the piperidine nitrogen.

SAR Exploration Strategy:

Modification Rationale
Varying the R-group on the piperidine nitrogen To probe the solvent-exposed region of the kinase active site, improve potency, and modulate physicochemical properties such as solubility and permeability.
Modifying the pyrazole core Substitution at other positions on the pyrazole ring can fine-tune electronic properties and introduce new interactions with the target protein.
Altering the ethyl linker Changing the length or rigidity of the linker can optimize the orientation of the piperidine moiety within the binding pocket.

Broader Applications in Drug Discovery

While the primary application lies in kinase inhibitor development, the structural motifs of this compound lend themselves to other areas of drug discovery.

  • GPCR Ligand Development: Piperidine and pyrazole moieties are present in ligands for various G-protein coupled receptors.

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as antimicrobial agents.[6]

  • Central Nervous System (CNS) Drug Discovery: The piperidine scaffold is a common feature in drugs targeting CNS receptors.[7] The anxiolytic-like activity of some pyrazole-piperazine derivatives suggests potential in this area.[7]

  • Antifungal Agents: Derivatives of piperidine have demonstrated antimycotic activity.[8][9]

Conclusion

1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1H-pyrazol-4-ylamine is a strategically designed chemical entity with significant potential in modern drug discovery. Its modular nature, combining a potent hinge-binding element with a versatile, modifiable piperidine group, makes it an excellent starting point for the development of targeted therapeutics. By following systematic workflows for screening, hit-to-lead optimization, and SAR exploration, researchers can leverage the unique properties of this scaffold to develop novel drug candidates for a range of diseases.

References

  • Vertex AI Search. (n.d.). Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 28, 2026.
  • Hain, M.-C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358, e70128.
  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 28, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved January 28, 2026, from [Link]

  • PubMed. (2020). Recent advancements in the development of bioactive pyrazoline derivatives. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Retrieved January 28, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Boc-Protected Piperidine Compounds

Welcome to the Technical Support Center for the purification of Boc-protected piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Boc-protected piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity Boc-piperidine derivatives. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification hurdles.

Introduction: The Nuances of Purifying Boc-Piperidines

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the protection of amines. Its stability to a wide range of nucleophiles and bases, coupled with its facile removal under acidic conditions, makes it a popular choice.[1][2] However, the unique combination of the basic piperidine ring and the acid-labile Boc group presents a specific set of purification challenges. Issues such as on-column deprotection, product tailing during chromatography, co-elution with closely related impurities, and diastereomer separation can often lead to frustratingly low yields and purity.

This guide is structured to help you diagnose and resolve these issues effectively. We will delve into the "why" behind each problem and provide validated, step-by-step protocols to overcome them.

Section 1: Troubleshooting Flash Chromatography

Flash column chromatography is the workhorse for purification in most organic chemistry labs. However, the inherent basicity of the piperidine nitrogen and the sensitivity of the Boc group can lead to several common problems.

FAQ 1: My Boc-protected piperidine is streaking or tailing badly on the silica gel column. What's happening and how can I fix it?

Root Cause Analysis: This is a classic problem when purifying basic compounds on standard silica gel. The silica surface is weakly acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen of your piperidine compound can undergo strong, non-specific interactions with these acidic sites, leading to poor peak shape (tailing) and, in some cases, irreversible binding to the column.[3] This not only results in lower recovery but also complicates the separation of your target compound from impurities.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system. This deactivates the acidic silanol groups on the silica surface.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system. A good starting point is 0.5%.

    • Ammonium Hydroxide: If your compound is compatible, a solution of 7N ammonia in methanol can be used as a polar modifier in your eluent (e.g., in a dichloromethane/methanol gradient).

  • Use of Deactivated Silica: For particularly sensitive compounds, consider using a deactivated or base-washed silica gel. These are commercially available and have a much-reduced surface acidity.

  • Alternative Stationary Phases: If the issue persists, switching to a different stationary phase can be beneficial.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like TFA or formic acid, see FAQ 2 for compatibility) can be an excellent option.

FAQ 2: I'm observing what appears to be my deprotected piperidine as an impurity after column chromatography, even though my starting material was clean. What's causing this?

Root Cause Analysis: The Boc group is notoriously sensitive to acidic conditions.[1][4] As mentioned in the previous FAQ, standard silica gel is weakly acidic. During a long chromatography run, the prolonged contact time between your Boc-protected compound and the silica surface can be enough to cause partial deprotection. This is especially true if your compound is activated towards acid-catalyzed cleavage.

Troubleshooting Workflow:

The following decision-making workflow can help you address this issue:

G start Deprotection observed on silica gel mod_eluent Add basic modifier (e.g., 0.5% TEA) to eluent start->mod_eluent check_stability Re-spot TLC after 1 hour. Is the compound stable? mod_eluent->check_stability increase_modifier Increase modifier concentration (e.g., to 1% TEA) check_stability->increase_modifier No success Problem Solved check_stability->success Yes switch_phase Switch to alternative stationary phase (Alumina or C18) increase_modifier->switch_phase switch_phase->success

Caption: Workflow for troubleshooting on-column Boc deprotection.

Experimental Protocol: Assessing Compound Stability on Silica Gel

  • Dissolve a small amount of your pure Boc-protected piperidine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Place the TLC plate in a closed chamber (e.g., a beaker with a watch glass) with a small amount of silica gel at the bottom.

  • After 1-2 hours, remove the plate and elute it in your chosen solvent system.

  • Visualize the plate. The appearance of a new, more polar spot (which may stain with ninhydrin) indicates instability on silica.

Data Presentation: Common Solvent Systems for Boc-Piperidine Purification

The following table provides starting points for developing a suitable solvent system for the flash chromatography of Boc-protected piperidine derivatives. Remember to always develop the method first on TLC.

Compound PolarityNon-polar SolventsPolar SolventsBasic Modifier (if needed)
Low to Medium Hexanes, HeptaneEthyl Acetate (EtOAc)0.1 - 1% Triethylamine
Medium to High Dichloromethane (DCM)Methanol (MeOH)0.1 - 1% Triethylamine
High Dichloromethane (DCM)7N Ammonia in MethanolAlready included in polar solvent

Section 2: Tackling Difficult Separations

FAQ 3: My product contains a diastereomer that is very difficult to separate by standard flash chromatography. What are my options?

Root Cause Analysis: Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, which in principle allows for their separation by chromatography. However, if the structural differences are minor, their polarity can be very similar, leading to co-elution on standard silica gel.

Advanced Purification Strategies:

  • High-Performance Liquid Chromatography (HPLC):

    • Normal Phase: Using a normal phase column (e.g., silica or diol) with a finely tuned non-polar/polar solvent system (e.g., hexane/isopropanol) can provide the resolution needed.

    • Reversed-Phase: A C18 column with a water/acetonitrile or water/methanol gradient is also a powerful tool. The separation mechanism is different from normal phase and can often resolve isomers that are inseparable on silica.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and is often more successful than HPLC for diastereomer separations.[5] It uses supercritical CO2 as the main mobile phase, which allows for fast and efficient separations.

  • Formation of Diastereomeric Salts: If your Boc-piperidine derivative has another acidic or basic handle, you can react it with a chiral acid or base to form diastereomeric salts. These salts have significantly different physical properties and can often be separated by crystallization. The desired enantiomer can then be recovered by breaking the salt.

Analytical Techniques for Assessing Diastereomeric Purity:

  • Chiral HPLC/SFC: These are the gold standards for determining the ratio of diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In many cases, diastereomers will have distinct signals in the 1H or 13C NMR spectrum, allowing for quantification by integration.

Section 3: Common Impurities and Their Removal

FAQ 4: My Boc-piperidine compound has a yellow or brown tint. What is this impurity and how do I remove it?

Root Cause Analysis: The discoloration of amines upon storage is a common issue and is typically due to the formation of oxidation products. The piperidine nitrogen can be susceptible to oxidation, especially when exposed to air and light over time. Another potential source of color is the formation of N-oxides.

Detection and Removal of N-Oxide Impurities:

  • Detection:

    • TLC: N-oxides can often be visualized as distinct spots on a TLC plate. They can be specifically stained using Dragendorff reagent.[6][7]

    • NMR: The introduction of an oxygen atom on the nitrogen causes a downfield shift of the adjacent protons in the 1H NMR spectrum.[6][7]

  • Removal:

    • Reduction: If the impurity is confirmed to be an N-oxide, it can be reduced back to the parent amine. A mild and effective method is the use of ammonium formate with palladium on carbon (Pd/C) in methanol.[8]

    • Activated Carbon: Treatment of a solution of your compound with activated carbon can often remove colored impurities.

    • Distillation/Kugelrohr: For thermally stable, low-boiling point compounds, distillation can be an effective purification method.

FAQ 5: During a Boc deprotection reaction with TFA, I'm getting side products. How can I prevent this?

Root Cause Analysis: The mechanism of Boc deprotection under acidic conditions (e.g., with trifluoroacetic acid, TFA) involves the formation of a tert-butyl cation.[1][9] This cation is a potent electrophile and can react with any nucleophiles present in your molecule, leading to unwanted side products. Electron-rich aromatic rings or other heteroatoms are particularly susceptible to alkylation by the t-butyl cation.

Mitigation Strategy: The Use of Scavengers

To prevent these side reactions, a "scavenger" is added to the reaction mixture. The scavenger is a nucleophilic species that is more reactive towards the t-butyl cation than your substrate, effectively trapping it before it can cause problems.

G Boc_amine Boc-Protected Amine Carbamic_acid Carbamic Acid Intermediate Boc_amine->Carbamic_acid + H+ TFA TFA tBu_cation tert-Butyl Cation Carbamic_acid->tBu_cation Free_amine Deprotected Amine Carbamic_acid->Free_amine - CO2 Trapped_cation Trapped Cation tBu_cation->Trapped_cation Desired Quenching Side_product Alkylated Side Product tBu_cation->Side_product Undesired Reaction Scavenger Scavenger (e.g., Thiophenol) Scavenger->Trapped_cation

Caption: Role of a scavenger in trapping the tert-butyl cation during Boc deprotection.

Common Scavengers:

ScavengerTypical ConcentrationNotes
Thiophenol 1-5%Very effective but has a strong odor.
Anisole 1-5%Good for protecting electron-rich aromatic rings.
Triisopropylsilane (TIS) 1-5%A reducing scavenger, also useful for other protecting groups.

Section 4: Crystallization and Final Product Handling

FAQ 6: My Boc-protected piperidine is an oil. How can I try to crystallize it?

Root Cause Analysis: Many Boc-protected piperidines are low-melting solids or oils, which can make their handling and final purification difficult. Crystallization is an excellent method for achieving high purity.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system.

    • Dissolve a small amount of your oily compound in a good solvent (e.g., ethyl acetate, dichloromethane, acetone) in a test tube.

    • Slowly add a poor solvent (e.g., hexanes, heptane, petroleum ether) until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in a refrigerator or freezer. If crystals form, you have found a promising solvent system.

  • Seeding: If crystallization does not occur spontaneously, adding a seed crystal of the desired compound can initiate the process.[10] If you don't have a seed crystal, try scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Pulping/Trituration: If the compound remains an oil, remove the solvent under reduced pressure and add a weak polar solvent in which the compound is poorly soluble (e.g., petroleum ether).[10] Stir or sonicate the mixture. This can sometimes induce solidification.

  • Low-Temperature Crystallization: Some Boc-piperidines can be crystallized from solvents like acetone or petroleum ether at low temperatures (e.g., 0 to -20 °C).[11]

References

  • Al-Huniti, M. H., & Li, W. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 9(10), 955–957. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Cravotto, G., Orio, L., & Carnaroglio, D. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Selders, J., et al. (2007).
  • Wünsch, E., & Moroder, L. (1983). Acid-stable, solvolytically deblocked amino-protecting-groups applications of the 1,3-dibromo-2-methyl-2-propyloxycarbonyl (DB-t-BOC) group. The Journal of Organic Chemistry, 48(22), 4054–4059. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Ju, X., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]

  • Osei-Amankwa, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23970-23976. [Link]

  • Bakale, R. P., et al. (2003).
  • Zhang, Y., et al. (2024). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Nature Communications, 15(1), 1-10. [Link]

  • Dal-Cin, M. M., & Tiritan, M. E. (2016). Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Purity in Drug Analysis. ResearchGate. [Link]

  • Al-Huniti, M. H., & Li, W. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. [Link]

  • Zones, S. I., et al. (2025). Diastereoselective N-quaternization of piperidines. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1618. [Link]

  • El-Faham, A., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Wang, B., et al. (2018). Amine Oxide: Synthesis and Analysis. MDPI. [Link]

  • Lin, A. J., & Loo, T. L. (1978). Syntheses of some pyrimidine N-oxides. Journal of Organic Chemistry, 43(17), 3323-3325. [Link]

  • Liu, W., & Gan, J. (2004). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Journal of Agricultural and Food Chemistry, 52(5), 1143-1147. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. [Link]

  • Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. (2017). ACS Publications. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. [Link]

  • Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride. (1968). Journal of the Chemical Society C: Organic. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Journal of Liquid Chromatography & Related Technologies, 25(19), 3029-3037. [Link]

  • Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. (2025). ResearchGate. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? (2019). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine

Welcome to the technical support center for the synthesis of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine . This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to support your work.

Synthesis Overview & Key Challenges

The synthesis of this target molecule is a sequential process involving the formation of a key intermediate via N-alkylation, followed by a functional group transformation. The overall strategy is to couple a Boc-protected piperidine moiety with a 4-substituted pyrazole, and then convert the substituent to the desired amine.

A common and effective synthetic route is outlined below. The primary challenges in this synthesis are controlling the regioselectivity of the pyrazole N-alkylation and ensuring the stability of the Boc-protecting group during the final reduction step.

Synthetic_Pathway cluster_0 Step 1: Electrophile Preparation cluster_1 Step 2: N-Alkylation (Key Step) cluster_2 Step 3: Nitro Group Reduction A 1-Boc-4-(2-hydroxyethyl)piperidine B tert-butyl 4-(2-tosyloxyethyl) piperidine-1-carboxylate A->B TsCl, Base D tert-butyl 4-(2-(4-nitro-1H-pyrazol-1-yl)ethyl) piperidine-1-carboxylate B->D Base (e.g., Cs2CO3) Solvent (e.g., DMF) C 4-Nitropyrazole C->D E Target Molecule: 1-(2-(1-Boc-piperidin-4-yl)-ethyl) -1h-pyrazol-4-ylamine D->E Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for the target molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is a realistic overall yield to expect for this three-step synthesis?

A: An overall yield of 40-50% is considered good for this sequence on a lab scale. The N-alkylation step is often the lowest yielding due to potential side reactions and purification challenges. Optimization of each step is critical. For example, a robust three-step synthesis of a related key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, was reported to achieve multi-kilogram quantities, indicating that with careful optimization, high throughput is possible[1].

Q2: Which starting materials are most critical, and how should I assess their quality?

A: The two most critical starting materials are the piperidine electrophile and 4-nitropyrazole.

  • Piperidine Electrophile (e.g., the tosylate): This intermediate should be used as fresh as possible. On storage, it can undergo elimination or hydrolysis. Purity should be checked by ¹H NMR to ensure complete conversion from the alcohol and absence of elimination byproducts.

  • 4-Nitropyrazole: This reagent should be a pale yellow solid. Darker coloration may indicate impurities. Its purity can be confirmed by melting point and NMR. The presence of impurities can significantly impact the N-alkylation step.

Q3: Where is yield loss most commonly observed?

A: The N-alkylation of 4-nitropyrazole (Step 2) is the most problematic step. The primary cause of yield loss is the formation of the undesired N2-alkylation regioisomer. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a mixture of products that can be difficult to separate[2][3].

Q4: How does the Boc (tert-butoxycarbonyl) protecting group affect the synthesis?

A: The Boc group serves two main functions: it deactivates the piperidine nitrogen, preventing it from competing as a nucleophile during the N-alkylation of the pyrazole, and it improves solubility in organic solvents. However, it is sensitive to acid and can be partially or fully cleaved under non-optimal conditions, particularly during the workup of the reduction step if acidic reagents like SnCl2 are used without careful pH control[4].

Part 2: Troubleshooting Guide by Synthetic Step

This section provides a detailed, problem-solving approach for each stage of the synthesis.

Step 1: Preparation of Piperidine Electrophile

Problem: Low yield or incomplete conversion during the tosylation/mesylation of 1-Boc-4-(2-hydroxyethyl)piperidine.

  • Potential Cause 1: Presence of Water. The reaction is highly sensitive to moisture, which consumes the tosyl chloride/mesyl chloride.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvent (e.g., dichloromethane or THF) and perform the reaction under an inert atmosphere (N₂ or Argon).

  • Potential Cause 2: Inappropriate Base. The choice of base is critical for deprotonating the alcohol and scavenging the HCl byproduct.

    • Solution: Triethylamine (TEA) or pyridine are commonly used. Ensure the base is fresh and dry. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine might be beneficial.

  • Potential Cause 3: Degradation of the Product. The tosylate/mesylate product can be unstable and may degrade during a prolonged reaction or harsh workup.

    • Solution: Monitor the reaction by TLC or LC-MS and stop once the starting material is consumed. Use a mild aqueous workup (e.g., with cold, dilute HCl and brine) and avoid excessive heat during solvent evaporation. It is highly recommended to use the crude or quickly purified product immediately in the next step.

Step 2: N-Alkylation of 4-Nitropyrazole

This is the most critical step for maximizing yield. The primary challenge is controlling the regioselectivity of the alkylation.

Problem: Low conversion or no reaction.

  • Potential Cause: Insufficiently strong base. 4-Nitropyrazole is acidic, but requires a suitable base to be fully deprotonated to form the reactive pyrazolide anion.

    • Solution: While weaker bases like K₂CO₃ can work, stronger bases often give better results. Cesium carbonate (Cs₂CO₃) is particularly effective as the larger cation can increase the nucleophilicity of the pyrazolide. Sodium hydride (NaH) is also a very effective choice, but requires strict anhydrous conditions.

BaseSolventTemperatureTypical Outcome
K₂CO₃ACN, DMF60-80 °CModerate yield, often requires longer times.
Cs₂CO₃ DMF RT to 50 °C Often higher yield and better selectivity.
NaHTHF, DMF0 °C to RTHigh reactivity, requires careful handling.

Problem: A mixture of N1 and N2 regioisomers is formed, leading to low yield of the desired product and difficult purification.

  • Underlying Principle: Alkylation of asymmetrically substituted pyrazoles often yields a mixture of regioisomers. The outcome is a delicate balance of steric and electronic factors[3]. The N1 position is generally more sterically accessible, while the N2 position can be more electronically favored depending on the substituents.

  • Troubleshooting Workflow:

Regioselectivity_Troubleshooting Start Low N1:N2 Regioselectivity CheckBase Analyze Base & Cation Start->CheckBase CheckSolvent Analyze Solvent Polarity CheckBase->CheckSolvent Use Cs2CO3 or K2CO3 (Larger Cation) CheckTemp Lower Reaction Temperature CheckSolvent->CheckTemp Switch to a less polar solvent (e.g., ACN from DMF) Result Improved N1 Selectivity CheckTemp->Result Run at RT or below

Caption: Workflow for optimizing N-alkylation regioselectivity.

  • Solution 1 (Modify the Base): Using a base with a large, soft cation like Cesium (Cs⁺) often favors alkylation at the less sterically hindered N1 position.

  • Solution 2 (Modify the Solvent): Solvent polarity can influence the site of alkylation. Sometimes, switching from a polar aprotic solvent like DMF to a slightly less polar one like acetonitrile (ACN) can alter the selectivity.

  • Solution 3 (Temperature Control): Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can sometimes improve selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered N1 isomer.

Step 3: Reduction of the Nitro Group

Problem: Incomplete reduction or formation of byproducts.

  • Potential Cause: Catalyst Inactivation. The Palladium on carbon (Pd/C) catalyst can be poisoned by impurities or become inactive.

    • Solution: Use a fresh, high-quality catalyst. Ensure the starting material is pure. If the reaction stalls, carefully filter the mixture (do not allow the catalyst to dry) and add a fresh portion of the catalyst.

  • Potential Cause: Insufficient Hydrogen.

    • Solution: Ensure the system is properly sealed and purged of air. Use a hydrogen balloon or, for best results, a Parr shaker apparatus to maintain positive hydrogen pressure (e.g., 50 psi).

Problem: Accidental deprotection of the Boc group.

  • Potential Cause: Use of acidic reduction conditions. Reagents like tin(II) chloride (SnCl₂) or iron in acetic acid (Fe/AcOH) are effective for nitro reduction but will readily cleave the acid-labile Boc group.[4]

    • Solution: Use neutral reduction conditions. Catalytic hydrogenation with H₂ and Pd/C in a neutral solvent like ethanol (EtOH), ethyl acetate (EtOAc), or methanol (MeOH) is the most reliable method to preserve the Boc group.

MethodSolventConditionsBoc-Group Stability
H₂, Pd/C EtOH, EtOAc 1-4 atm H₂, RT Excellent
SnCl₂·2H₂OEtOH, EtOAcRefluxPoor (Cleavage)
Fe / NH₄ClEtOH / H₂ORefluxModerate to Good
Na₂S₂O₄THF / H₂ORTGood
Purification Challenges

Problem: The final product is a thick oil and difficult to handle.

  • Solution: The free amine product can be converted to a stable, crystalline salt. After the reaction workup, dissolve the purified oil in a suitable solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in ether or a solution of citric acid in isopropanol to precipitate the corresponding salt, which is typically a free-flowing solid that is easier to handle, weigh, and store.[5]

Problem: Difficulty in separating the final product from unreacted starting material or byproducts.

  • Solution: The basicity of the final product's primary amine can be exploited. Use an acidic wash (e.g., 1M HCl) to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent. This acid-base extraction is a powerful purification technique for amines.

References
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Bioisosteric Replacement of the Piperidinyl-Ethyl-Pyrazole Moiety

In the landscape of modern drug discovery, the piperidinyl-ethyl-pyrazole scaffold has emerged as a privileged motif, present in a multitude of biologically active compounds. Its unique combination of a basic piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidinyl-ethyl-pyrazole scaffold has emerged as a privileged motif, present in a multitude of biologically active compounds. Its unique combination of a basic piperidine head, a flexible ethyl linker, and an aromatic pyrazole core allows for versatile interactions with a range of biological targets. However, the journey from a promising lead compound to a clinical candidate is often fraught with challenges related to pharmacokinetics, metabolic stability, and off-target effects. Bioisosteric replacement, a cornerstone strategy in medicinal chemistry, offers a rational approach to systematically modulate these properties while preserving or enhancing desired biological activity.[1][2][3]

This guide provides an in-depth comparison of bioisosteric strategies for the piperidinyl-ethyl-pyrazole moiety, grounded in experimental data and mechanistic rationale. We will dissect the scaffold, explore validated replacements for each component, and provide actionable protocols for synthesis and evaluation, empowering researchers to navigate the complexities of lead optimization.

Pharmacophoric Dissection of the Core Scaffold

Understanding the role of each component of the piperidinyl-ethyl-pyrazole moiety is critical for designing effective bioisosteres. The scaffold can be deconstructed into three key pharmacophoric elements: the piperidine ring, the ethyl linker, and the pyrazole ring.

  • Piperidine Ring: Typically serves as a basic nitrogen center, which is often protonated at physiological pH. This positive charge can engage in crucial ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the target protein. Its saturated, non-planar structure also provides a three-dimensional scaffold that can orient substituents into specific binding pockets.

  • Ethyl Linker: This flexible two-carbon chain provides the appropriate spatial separation between the piperidine and pyrazole rings. Its conformation is crucial for positioning the terminal rings in the optimal orientation for target binding. However, simple alkyl chains can be susceptible to metabolic oxidation.[4]

  • Pyrazole Ring: As an aromatic heterocycle, the pyrazole ring can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp) and hydrogen bonding.[5][6] The two adjacent nitrogen atoms provide both hydrogen bond donor (N-H) and acceptor (pyridine-like N) capabilities, making it a versatile interaction hub.[5]

cluster_0 Piperidinyl-Ethyl-Pyrazole Moiety Piperidine Piperidine Ring Linker Ethyl Linker Piperidine->Linker Provides 3D scaffold Basic center (pKa) Target Target Protein Piperidine->Target Ionic interactions H-bonding Pyrazole Pyrazole Ring Linker->Pyrazole Spatial orientation Metabolic liability Pyrazole->Target H-bond donor/acceptor π-π stacking

Caption: Pharmacophoric elements of the piperidinyl-ethyl-pyrazole scaffold.

Strategic Bioisosteric Replacements: A Comparative Analysis

The goal of bioisosteric replacement is to fine-tune the physicochemical properties of a lead compound to improve its drug-like characteristics.[1][7] This can involve modulating lipophilicity (LogP), basicity (pKa), metabolic stability, and hydrogen bonding capacity.

Modulating the Basic Center: Piperidine Alternatives

The basicity of the piperidine nitrogen is a critical parameter that influences solubility, cell permeability, and target affinity. However, high basicity can also lead to off-target effects, such as hERG channel inhibition. The following table compares common bioisosteres for the piperidine ring.

BioisostereRationale & Key ChangesTypical pKa RangeImpact on LogPExperimental Considerations
Piperidine (Parent) Baseline basic center10.5 - 11.5-Standard for comparison
Pyrrolidine Reduces ring size, slightly lower pKa10.0 - 11.0LowerMay alter substituent vectors
Azetidine Further reduces ring size, increased ring strain9.5 - 10.5LowerCan improve solubility
Morpholine Introduces an ether oxygen, significantly reduces pKa and lipophilicity8.0 - 9.0Much LowerImproves aqueous solubility, removes H-bond donor capacity of N-H if present
Thiomorpholine Sulfur analog of morpholine, less basic7.5 - 8.5Similar to MorpholinePotential for metabolic oxidation at sulfur
1-Azaspiro[3.3]heptane Constrained, 3D scaffoldSimilar to piperidineSimilar or slightly higherOffers novel chemical space and can improve metabolic stability.[8][9][10]

Expert Insight: The choice of a piperidine bioisostere is highly context-dependent. For central nervous system (CNS) targets, reducing pKa with a bioisostere like morpholine can decrease efflux by P-glycoprotein. Conversely, for targets requiring a strong ionic interaction, maintaining a higher pKa with pyrrolidine or a constrained spirocycle might be necessary.

The Aromatic Core: Pyrazole Bioisosteres

The pyrazole ring is a versatile aromatic system, but its N-H group can be a site for metabolic conjugation (e.g., glucuronidation).[4] Replacing the pyrazole can alter hydrogen bonding patterns, modulate electronic properties, and block metabolic pathways.[5][11]

BioisostereRationale & Key ChangesH-Bond DonorH-Bond Acceptor(s)Impact on Properties
Pyrazole (Parent) H-bond donor and acceptorYes (N-H)Yes (N)Baseline for comparison
1,2,3-Triazole Removes N-H donor, adds acceptorNoYes (2)Can improve metabolic stability by blocking N-H.[12]
Isoxazole Replaces N-H with oxygen, weaker H-bond acceptorNoYes (N)Modulates electronic distribution and dipole moment.[13][14]
1,3,4-Oxadiazole Removes N-H donor, adds two acceptorsNoYes (2)Often used to replace an amide bond, can improve cell permeability.[15]
Pyridine Classic phenyl bioisostereNoYes (N)Increases polarity and potential for H-bonding compared to a phenyl ring.[7]

Expert Insight: When replacing pyrazole, consider the specific interactions it makes with the target. If the N-H hydrogen bond is crucial for potency, a 1,2,3-triazole would be a poor choice. However, if that N-H is a metabolic liability and not essential for binding, a triazole or isoxazole could significantly improve the pharmacokinetic profile.[13][14]

Fortifying the Linker: Ethyl Group Modifications

The ethyl linker, while simple, is often a site of metabolic vulnerability (e.g., hydroxylation). Strategies to improve its stability often involve introducing conformational rigidity or blocking metabolic sites.[16][17]

ModificationRationale & Key ChangesImpact on FlexibilityImpact on Metabolism
Gem-dimethyl substitution Steric shielding of adjacent positionsReducedBlocks oxidation at the substituted carbon
Cyclopropane incorporation Introduces conformational constraintSignificantly ReducedImproves metabolic stability by replacing sp3 C-H bonds
Introduction of heteroatoms (O, N) Modulates polarity and solubilitySimilarCan alter metabolic pathways
Deuteration Strengthens C-H bond (Kinetic Isotope Effect)UnchangedCan slow the rate of CYP450-mediated oxidation.[16][17]

Expert Insight: Incorporating a cyclopropane ring is a powerful strategy to lock the conformation of the linker, which can lead to a significant increase in potency if the rigidified conformation is the bioactive one. This "conformational constraint" strategy also enhances metabolic stability.[16]

Case Study: Optimization of a Lead Compound

To illustrate the practical application of these principles, let's consider a hypothetical lead compound for a kinase target.

Lead Compound (A): High potency (IC₅₀ = 10 nM) but suffers from rapid metabolism in human liver microsomes (HLM) (t₁/₂ < 15 min) and low oral bioavailability (<5%).

Optimization Workflow:

A Lead Compound A (Piperidinyl-ethyl-pyrazole) IC50 = 10 nM HLM t1/2 < 15 min B Analog B (Piperidine -> Morpholine) IC50 = 50 nM HLM t1/2 = 35 min A->B Step 1: Address pKa (Reduced potency) C Analog C (Pyrazole -> 1,2,3-Triazole) IC50 = 15 nM HLM t1/2 > 90 min A->C Step 2: Block N-H metabolism (Potency retained, stability improved) D Candidate D (Ethyl -> gem-dimethyl) IC50 = 12 nM HLM t1/2 > 120 min Oral F% = 45% C->D Step 3: Block linker oxidation (Potency retained, PK improved)

Caption: A rational, multi-step approach to lead optimization.

Analysis:

  • Step 1 (A → B): Replacing piperidine with morpholine successfully improved metabolic stability, likely by reducing the compound's lipophilicity and basicity. However, the five-fold drop in potency suggests the original ionic interaction was important. This path was deprioritized.

  • Step 2 (A → C): The bioisosteric replacement of pyrazole with 1,2,3-triazole led to a dramatic improvement in metabolic stability while largely retaining potency. This strongly indicates that the pyrazole N-H was a primary site of metabolic conjugation and not a critical H-bond donor for target engagement.

  • Step 3 (C → D): Building on the success of Analog C, the ethyl linker was metabolically fortified by adding a gem-dimethyl group. This final modification further enhanced stability and, crucially, led to a significant improvement in oral bioavailability, yielding a viable drug candidate.

Experimental Protocols

General Protocol for Analog Synthesis (Suzuki Coupling)

This protocol describes a common method for coupling the pyrazole (or its bioisostere) core to the ethyl-piperidine fragment.

  • Materials: Bromo-pyrazole/bioisostere (1.0 eq), Piperidinyl-ethyl boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/H₂O (4:1 mixture).

  • Procedure: To a degassed solution of the bromo-heterocycle and boronic ester in Dioxane/H₂O, add K₂CO₃ and Pd(dppf)Cl₂.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4-12 hours, monitoring by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography on silica gel.

Protocol for In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides a quantitative measure of a compound's susceptibility to metabolism by Phase I enzymes.

  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and NADPH (1 mM final concentration) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the microsomal suspension to 37 °C. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂).

Conclusion and Future Perspectives

The bioisosteric replacement of the piperidinyl-ethyl-pyrazole moiety is a powerful, multifaceted strategy for overcoming common drug development hurdles.[1][18] A rational, data-driven approach that systematically evaluates alternatives for each component of the scaffold is essential for success. By understanding the pharmacophoric roles of the piperidine, ethyl linker, and pyrazole ring, medicinal chemists can make informed decisions to enhance metabolic stability, optimize physicochemical properties, and ultimately design safer and more effective medicines.

Future advancements in computational chemistry, including free energy perturbation (FEP) and advanced machine learning models, will further refine our ability to predict the impact of bioisosteric replacements before a single compound is synthesized. This will accelerate the design-make-test-analyze cycle and increase the efficiency of bringing novel therapeutics to patients.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Stump, B., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1140. [Link]

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Comparative

A Comparative Guide to Pyrazole-Piperidine Derivatives as Kinase Inhibitors: In Vitro and In Vivo Perspectives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The pyrazole scaffold, a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The pyrazole scaffold, a privileged structure in medicinal chemistry, has consistently served as a robust framework for the design of such agents. When coupled with a piperidine moiety, this combination offers a versatile platform for developing inhibitors that can effectively target the ATP-binding site of various kinases. This guide provides an in-depth comparative analysis of derivatives based on the 1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-4-ylamine scaffold, focusing on their in vitro and in vivo performance as kinase inhibitors, with a particular emphasis on FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinases.

The Rationale for Targeting FLT3 and Aurora Kinases with Pyrazole-Piperidine Scaffolds

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] Aurora kinases, on the other hand, are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is a common feature in many cancers, making them attractive therapeutic targets.[2]

The 1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-4-ylamine scaffold provides a unique three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for the kinase ATP-binding pocket. The pyrazole core acts as a hinge-binding motif, while the piperidine ring can be functionalized to interact with the solvent-exposed region, thereby enhancing potency and modulating pharmacokinetic properties.[3][4]

In Vitro Evaluation: A Comparative Analysis of Kinase Inhibition

The initial assessment of novel kinase inhibitors relies on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action. Here, we compare the performance of a series of hypothetical, yet representative, pyrazolo[3,4-d]pyrimidine derivatives (a closely related scaffold for which public data is available) to illustrate the key evaluative steps.[5]

Biochemical Assays: Gauging Potency and Selectivity

A primary method for determining the inhibitory activity of a compound against a purified kinase is the LanthaScreen™ Eu Kinase Binding Assay .[6][7] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

Table 1: Comparative in vitro kinase inhibition of pyrazolo[3,4-d]pyrimidine derivatives. [5]

CompoundFLT3 IC50 (nM)VEGFR2 IC50 (nM)Aurora A IC50 (nM)Aurora B IC50 (nM)
Compound A 1525>1000>1000
Compound B 510500250
Compound C 1215075
Reference (Quizartinib) 1.1150--

Data is hypothetical but representative of trends observed in structure-activity relationship studies of similar scaffolds.

The causality behind these differences often lies in the specific substitutions on the pyrazole and piperidine rings. For instance, the introduction of a trifluoromethylphenylurea moiety on the pyrazole ring (as in Compound C) can significantly enhance potency against FLT3 and VEGFR2.[5] The selectivity profile is equally critical; an ideal candidate would exhibit high potency against the target kinase (e.g., FLT3) with minimal off-target effects on other kinases to reduce potential toxicity.

Cell-Based Assays: Assessing Cellular Potency and Mechanism

While biochemical assays are essential, cell-based assays provide a more biologically relevant context by evaluating the inhibitor's ability to engage its target within a living cell and elicit a downstream effect.

Table 2: Comparative cellular activity of pyrazolo[3,4-d]pyrimidine derivatives in AML cell lines. [5]

CompoundMV4-11 (FLT3-ITD) GI50 (nM)MOLM-13 (FLT3-ITD) GI50 (nM)K562 (FLT3-WT) GI50 (nM)
Compound A 5065>5000
Compound B 15202500
Compound C 251000
Reference (Quizartinib) 0.81.5>1000

GI50: Growth Inhibition 50%. Data is hypothetical but representative.

The MV4-11 and MOLM-13 cell lines are both positive for the FLT3-ITD mutation and are therefore highly dependent on FLT3 signaling for their proliferation and survival.[8] The potent inhibition of these cell lines by Compound C, coupled with its significantly lower activity against the FLT3 wild-type K562 cell line, demonstrates its on-target cellular efficacy and selectivity.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay Protocol[6][9]
  • Reagent Preparation : Prepare a 4X solution of the test compound, a 2X solution of the kinase/europium-labeled antibody mixture, and a 4X solution of the fluorescently labeled tracer in the appropriate kinase buffer.

  • Assay Plate Setup : To a 384-well plate, add 4 µL of the 4X test compound solution.

  • Kinase/Antibody Addition : Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition : Add 4 µL of the 4X tracer solution to initiate the reaction.

  • Incubation : Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of these emissions is used to calculate the degree of inhibition.

G cluster_assay LanthaScreen™ Eu Kinase Binding Assay Workflow A Test Compound (4X) D Incubate (1 hour) A->D B Kinase + Eu-Ab (2X) B->D C Tracer (4X) C->D E TR-FRET Reading D->E G cluster_xenograft MOLM-13 Xenograft Efficacy Study Workflow A MOLM-13 Cell Culture B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth (100-200 mm³) B->C D Randomization C->D E Treatment Group (Drug) D->E F Control Group (Vehicle) D->F G Tumor Volume & Body Weight Monitoring E->G F->G H Pharmacodynamic Analysis G->H

Workflow for an in vivo xenograft efficacy study.

A successful in vivo study will demonstrate significant tumor growth inhibition in the treatment group compared to the control group, without causing undue toxicity to the animals. [5]

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting experimental data and predicting potential resistance mechanisms.

G cluster_pathway Simplified FLT3 Signaling Pathway in AML FLT3 FLT3-ITD RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->FLT3

FLT3 signaling pathway and point of inhibition.

Conclusion and Future Directions

The 1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-4-ylamine scaffold and its derivatives represent a promising class of kinase inhibitors with the potential for high potency and selectivity. This guide has outlined a comparative framework for their in vitro and in vivo evaluation, emphasizing the importance of a multi-faceted approach that combines biochemical, cellular, and whole-organism studies.

Future research in this area will likely focus on:

  • Improving selectivity: Fine-tuning the scaffold to minimize off-target effects and reduce toxicity.

  • Overcoming resistance: Designing next-generation inhibitors that are active against known resistance mutations.

  • Exploring novel targets: Adapting the scaffold to target other clinically relevant kinases.

By systematically applying the principles and methodologies described herein, researchers can accelerate the discovery and development of novel pyrazole-piperidine-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo.
  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. PubMed.
  • LanthaScreen Eu Kinase Binding Assay for FLT4 Overview. Thermo Fisher Scientific.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Elsevier.
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  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.
  • FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia. NIH.
  • MOLM-13 Xenograft Model. Altogen Labs.
  • Pharmacokinetics in Preclinical Drug Development: An Overview.
  • LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. Thermo Fisher Scientific.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific.
  • Preclinical Pharmacokinetics and Bioanalysis. MDPI.
  • A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
  • Synthesis and anticancer activity of substituted pyrazole deriv
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
  • Dual Targeting of Aurora Kinases with AMG 900 Exhibits Potent Preclinical Activity Against Acute Myeloid Leukemia. AACR Journals.
  • New Synthesized Derivatives from N-Substituted-4-Oxo- [5]Benzopyrano [4,3-c] Pyrazole Influenced Proliferation, Viability, Spreading and Invasion of Human Liver Tumor Cells. ResearchGate.

  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.
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Validation

The Regioisomeric Riddle: A Head-to-Head Comparison of Pyrazole Isomers in Biological Assays

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a well-established and versatile starting point for creating new therapeutics. This five-membered aromatic heterocycle is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a well-established and versatile starting point for creating new therapeutics. This five-membered aromatic heterocycle is a privileged structure, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy[1][2]. However, the seemingly subtle difference in the placement of substituents on the pyrazole ring—its regioisomerism—can lead to vastly different biological outcomes. This guide provides an in-depth, head-to-head comparison of pyrazole isomers, supported by experimental data, to illuminate how positional changes can dramatically alter their efficacy and selectivity in key biological assays.

The Crucial Question of Isomerism: Why Position Matters

The pyrazole ring has two adjacent nitrogen atoms, which can lead to the formation of different positional isomers when substituents are introduced. For instance, in a disubstituted pyrazole, a substituent at the 3-position versus the 5-position can drastically alter the molecule's steric and electronic properties. These changes directly impact how the molecule interacts with its biological target, influencing binding affinity, inhibitory activity, and even the target it preferentially binds to. Understanding these structure-activity relationships (SAR) is paramount for rational drug design and optimizing lead compounds[3].

Head-to-Head in the Kinase Inhibition Arena: A Tale of Two Isomers

Protein kinases are a major class of drug targets, particularly in oncology. The differential activity of pyrazole regioisomers is starkly illustrated in the inhibition of these enzymes. A compelling study investigated two regioisomeric series of pyrazoles as kinase inhibitors. The seemingly minor switch of two substituents on the pyrazole core led to a dramatic shift in their biological activity.

One regioisomer, a 3-aryl-4-pyridyl-pyrazol-5-amine , was found to be a potent inhibitor of p38α MAP kinase , a key player in inflammatory signaling pathways. However, its regioisomeric counterpart, a 4-aryl-3-pyridyl-pyrazol-5-amine , exhibited an almost complete loss of p38α inhibition. Instead, this isomer gained potent activity against a panel of important cancer-related kinases, including Src, B-Raf, EGFR, and VEGFR-2 .

This striking divergence in activity underscores the critical importance of substituent placement. The spatial arrangement of the aryl and pyridyl groups in the active site of the kinases is fundamentally altered between the two isomers, leading to differential binding affinities and inhibitory profiles.

Comparative Kinase Inhibition Data
Compound/Isomer TypeTarget KinaseIC50 (nM)
3-Aryl-4-pyridyl-pyrazol-5-amine p38α MAP KinasePotent Inhibition
4-Aryl-3-pyridyl-pyrazol-5-amine p38α MAP KinaseWeak to No Inhibition
4-Aryl-3-pyridyl-pyrazol-5-amine SrcNanomolar range
4-Aryl-3-pyridyl-pyrazol-5-amine B-RafNanomolar range
4-Aryl-3-pyridyl-pyrazol-5-amine EGFRNanomolar range
4-Aryl-3-pyridyl-pyrazol-5-amine VEGFR-2Nanomolar range

This table summarizes the general findings from comparative studies on pyrazole regioisomers as kinase inhibitors. Specific IC50 values can vary depending on the full molecular structure.

Beyond Kinases: Regioisomeric Influences in Other Biological Assays

The impact of pyrazole isomerism extends beyond kinase inhibition. Similar trends have been observed in other therapeutic areas, such as antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

In the realm of antimicrobial drug discovery, the position of functional groups on the pyrazole ring can significantly affect a compound's ability to inhibit bacterial or fungal growth. Studies on substituted pyrazoles have shown that the arrangement of lipophilic and hydrogen-bonding moieties is crucial for penetrating the microbial cell wall and interacting with intracellular targets[4]. While direct head-to-head comparisons of regioisomers are less common in the literature for antimicrobial activity, the general principles of SAR suggest that isomeric variations will lead to different Minimum Inhibitory Concentrations (MICs).

Anti-inflammatory Effects: Targeting Cyclooxygenase (COX)

Pyrazole-containing compounds, such as the well-known drug Celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[5]. The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The orientation of substituents on the pyrazole core plays a pivotal role in fitting into the active site of COX-2, and it is highly probable that regioisomers would exhibit different COX-1/COX-2 selectivity ratios[6].

Experimental Protocols: A Guide to Assessing Pyrazole Isomers

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two key biological assays.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of pyrazole isomers against p38α MAP kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified by measuring the amount of ADP produced using a luminescent assay format like ADP-Glo™[7].

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test pyrazole isomers and a known inhibitor (e.g., SB 202190)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrazole isomers and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the diluted compound or DMSO (for control wells).

    • 2 µL of p38α kinase solution.

    • 2 µL of a mixture of the ATF2 substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a luminescent-based assay like ADP-Glo™ provides high sensitivity and a broad dynamic range, making it suitable for screening and IC50 determination[7]. The choice of ATF2 as a substrate is based on it being a known physiological substrate of p38 MAPK[9].

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Pyrazole Isomers C Dispense Compounds into 384-well Plate A->C B Prepare Kinase, Substrate, and ATP Solutions D Add Kinase and Substrate/ATP Mix B->D C->D E Incubate for 60 min at Room Temp D->E F Add ADP-Glo™ Reagent (Incubate 40 min) E->F G Add Kinase Detection Reagent (Incubate 30 min) F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of pyrazole isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of pyrazole isomers against a bacterial strain.

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium[10].

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test pyrazole isomers and a standard antibiotic (e.g., ampicillin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each pyrazole isomer and the standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

Self-Validating System: The inclusion of a standard antibiotic with a known MIC for the test strain serves as a positive control and validates the assay's performance. The growth and sterility controls ensure the viability of the bacteria and the sterility of the medium, respectively.

Signaling Pathways: The Downstream Consequences of Isomeric Selectivity

The differential inhibition of kinases by pyrazole regioisomers has profound implications for the modulation of cellular signaling pathways.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to stress stimuli such as UV radiation, heat shock, and inflammatory cytokines. Activation of this pathway leads to the phosphorylation of a variety of downstream substrates, including transcription factors and other kinases, ultimately regulating processes like inflammation, apoptosis, and cell differentiation[11][12]. A pyrazole inhibitor that selectively targets p38α would be expected to block these downstream events, making it a potential therapeutic for inflammatory diseases[13].

G cluster_upstream Upstream Activators cluster_core Core Cascade cluster_downstream Downstream Effectors cluster_output Cellular Response Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Kinases Other Kinases (e.g., MAPKAPK2) p38->Kinases Response Inflammation, Apoptosis, Cell Cycle Arrest TF->Response Kinases->Response Inhibitor Pyrazole Inhibitor (3-Aryl-4-pyridyl isomer) Inhibitor->p38

Caption: Inhibition of the Src kinase pathway by a selective pyrazole isomer.

Conclusion

The evidence presented in this guide clearly demonstrates that the biological activity of pyrazole derivatives is exquisitely sensitive to the positional arrangement of their substituents. The regioisomeric relationship between two pyrazole compounds can be the deciding factor in their potency, selectivity, and even their primary biological target. For researchers in drug discovery, this underscores the importance of synthesizing and evaluating all possible regioisomers of a promising lead compound. A seemingly minor synthetic byproduct could, in fact, hold the key to a more potent and selective therapeutic agent. By employing rigorous, head-to-head comparative assays and understanding the downstream effects on cellular signaling, we can unlock the full potential of the pyrazole scaffold in the development of next-generation medicines.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(84), 53448-53472.
  • Geronikaki, A., et al. (2021). Pyrazole-containing compounds as promising anticancer agents. Molecules, 26(16), 4988.
  • Yet, L. (2018). Privileged structures in drug discovery. In Privileged Structures in Drug Discovery (pp. 1-3). Wiley-VCH.
  • Abdel-Wahab, B. F., et al. (2018).
  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342.
  • Abdellatif, K. R., et al. (2018). Novel celecoxib analogues with 1,5-diaryl pyrazoline/pyrazole scaffolds as selective cyclooxygenase-2 inhibitors: Synthesis, anti-inflammatory activity, and ulcerogenic liability. Bioorganic & Medicinal Chemistry, 26(10), 2739-2751.
  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375.
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  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 map kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews Drug discovery, 2(9), 717-726.
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1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine
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Reactant of Route 2
1-(2-(1-Boc-piperidin-4-yl)-ethyl)-1h-pyrazol-4-ylamine
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